Cyclopropyl 4-(1,3-dioxolan-2-YL)phenyl ketone
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Overview
Description
Cyclopropyl 4-(1,3-dioxolan-2-YL)phenyl ketone is an organic compound with the chemical formula C13H14O3 and a molecular weight of 218.25 g/mol This compound features a cyclopropyl group attached to a phenyl ring, which is further substituted with a 1,3-dioxolane moiety
Scientific Research Applications
Cyclopropyl 4-(1,3-dioxolan-2-YL)phenyl ketone has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The safety data sheet for a similar compound, cyclopropyl phenyl ketone, indicates that it is classified as a flammable liquid (Category 4, H227) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl 4-(1,3-dioxolan-2-YL)phenyl ketone typically involves the reaction of cyclopropyl phenyl ketone with 1,3-dioxolane under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl 4-(1,3-dioxolan-2-YL)phenyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Mechanism of Action
The mechanism of action of Cyclopropyl 4-(1,3-dioxolan-2-YL)phenyl ketone involves its interaction with specific molecular targets and pathways. The cyclopropyl and dioxolane groups contribute to its reactivity and binding affinity with various biological molecules. These interactions can modulate enzyme activities, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Cyclopropyl phenyl ketone: Lacks the dioxolane group, making it less versatile in certain reactions.
4-(1,3-Dioxolan-2-YL)phenyl ketone: Does not have the cyclopropyl group, which affects its reactivity and applications.
Properties
IUPAC Name |
cyclopropyl-[4-(1,3-dioxolan-2-yl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-12(9-1-2-9)10-3-5-11(6-4-10)13-15-7-8-16-13/h3-6,9,13H,1-2,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOJOJACFMQMRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)C3OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645141 |
Source
|
Record name | Cyclopropyl[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-84-4 |
Source
|
Record name | Cyclopropyl[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898760-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropyl[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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